1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate
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Overview
Description
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities and is often used in the development of pharmaceuticals and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate typically involves multi-step reactions. One common method starts with the preparation of pyrrolo[2,3-B]pyridine, followed by oxidation and nitration reactions to introduce the necessary functional groups . The reaction conditions often include the use of solvents like dichloromethane and reagents such as acetic acid and liquid bromine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-B]pyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis . The compound’s effects are mediated through pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Another heterocyclic compound with similar structural features.
4-Nitro-1H-pyrrolo[2,3-B]pyridine: Known for its use in various chemical reactions.
Uniqueness
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate is unique due to its specific functional groups and hydration state, which can influence its reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable candidate for cancer research .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine;hydrate |
InChI |
InChI=1S/C7H6N2O.H2O/c10-9-5-1-2-6-3-4-8-7(6)9;/h1-5,10H;1H2 |
InChI Key |
DOYLBOYTUDZCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O.O |
Origin of Product |
United States |
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